molecular formula C23H32Cl2N2O4 B2590008 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride CAS No. 1215757-39-3

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2590008
CAS No.: 1215757-39-3
M. Wt: 471.42
InChI Key: CAUOQDIVGQAFCQ-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H32Cl2N2O4 and its molecular weight is 471.42. The purity is usually 95%.
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Scientific Research Applications

Organotin(IV) Derivatives Synthesis and Biological Activity

Organotin(IV) derivatives, synthesized from 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate and organotin(IV) chlorides, have demonstrated significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. These activities suggest potential for further exploration in pharmaceutical applications and cancer therapy research (Shaheen et al., 2018).

Antidepressant Metabolism Study

A study on the metabolism of the novel antidepressant, Lu AA21004, involving human liver microsomes and recombinant enzymes, highlighted the oxidative metabolism pathways of this compound. The study's insights into the metabolic conversion of Lu AA21004 may inform drug development and optimization for treating major depressive disorder (Hvenegaard et al., 2012).

Hypolipidemic Activity of Heterocyclic Analogues

Research into heterocyclic analogues of chlorcyclizine, featuring modifications to the piperazine structure, resulted in compounds with potent hypolipidemic activity. This work could pave the way for new treatments for hyperlipidemia and associated cardiovascular diseases (Ashton et al., 1984).

Bradycardic Agents: Synthesis and Biological Activity

The synthesis and evaluation of 1,3‐dihydro‐2H‐3‐benzazepin‐2‐ones with a piperazine moiety for their bradycardic activity indicate potential applications in cardiovascular drug development. The vasorelaxant and heart-rate-reducing activities of these compounds highlight their therapeutic promise (Liang et al., 2010).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities. This research supports the potential of piperazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Hypertensive Drug Intermediate Synthesis

An improved synthesis process for a key intermediate in the production of the anti-hypertensive drug, Doxazosin, demonstrates the role of piperazine derivatives in pharmaceutical manufacturing. This work could enhance the efficiency and scalability of Doxazosin production (Ramesh et al., 2006).

β-Adrenolytic and Anxiolytic Activity Study

The preparation and structural characterization of aminoalkanol derivatives of benzofuran with a piperazine moiety have revealed their potential β-adrenolytic and anxiolytic activities. Such findings could contribute to the development of new therapeutic agents for treating hypertension and anxiety (Kossakowski et al., 2002).

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,3-dimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4.2ClH/c1-17-4-3-5-21(18(17)2)27-15-20(26)14-25-10-8-24(9-11-25)13-19-6-7-22-23(12-19)29-16-28-22;;/h3-7,12,20,26H,8-11,13-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUOQDIVGQAFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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